Ethylicin

描述

Molecular Structure and Nomenclature

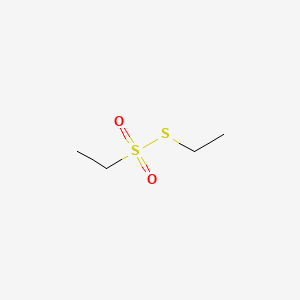

The molecular structure of this compound is characterized by a distinctive arrangement of carbon, hydrogen, oxygen, and sulfur atoms that form its characteristic organosulfur framework. The compound possesses the molecular formula C₄H₁₀O₂S₂, indicating the presence of four carbon atoms, ten hydrogen atoms, two oxygen atoms, and two sulfur atoms within its molecular structure. This specific atomic composition results in a molecular weight of 154.25 grams per mole, establishing this compound as a relatively small organic molecule with significant chemical reactivity.

The International Union of Pure and Applied Chemistry preferred name for this compound is S-ethyl ethanesulfonothioate, which accurately describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems recognize the compound as S-ethyl ethanethiosulfonate, reflecting the presence of the thiosulfonate functional group that characterizes this chemical entity. The Chemical Abstracts Service registry number 682-91-7 provides a unique identifier for this compound, facilitating its recognition across various chemical databases and regulatory systems.

The structural representation of this compound reveals a central sulfur atom bonded to two oxygen atoms in a sulfonyl configuration, with an additional sulfur atom forming a thioether linkage to an ethyl group. The canonical Simplified Molecular Input Line Entry System representation CCSS(=O)(=O)CC accurately depicts the connectivity pattern of atoms within the molecule. The International Chemical Identifier key OICGFSUWXCJLCO-UHFFFAOYSA-N provides a standardized method for representing the compound's structure in chemical informatics systems.

Table 1: Molecular Identifiers and Nomenclature of this compound

Physicochemical Properties

The physicochemical properties of this compound reflect its unique molecular structure and provide essential information for understanding its behavior under various environmental conditions. The compound exhibits distinctive physical characteristics that influence its handling, storage, and application in various chemical processes. These properties have been systematically determined through experimental measurements and computational modeling, providing comprehensive data for practical applications.

This compound appears as a colorless to pale yellowish oily liquid at room temperature, indicating its liquid state under standard atmospheric conditions. The compound possesses a density of 1.19 grams per cubic centimeter, which is significantly higher than water, reflecting the presence of sulfur atoms in its molecular structure. This relatively high density influences the compound's behavior in aqueous solutions and affects its distribution in environmental systems.

The thermal properties of this compound reveal important information about its stability and volatility characteristics. The compound exhibits a boiling point of 283.7 degrees Celsius at 760 millimeters of mercury pressure, indicating relatively low volatility under standard conditions. The flash point of this compound occurs at 125.4 degrees Celsius, establishing important safety parameters for handling and storage procedures. These thermal characteristics suggest that this compound remains stable under normal environmental conditions but requires careful temperature control during processing and application.

Solubility characteristics of this compound demonstrate its interaction with various solvents and its potential environmental fate. The compound exhibits limited water solubility, with approximately 1.2 percent solubility in water, indicating its hydrophobic nature. This low water solubility influences the compound's environmental distribution and bioavailability in aquatic systems. The limited aqueous solubility also affects formulation strategies for practical applications, requiring consideration of appropriate solvent systems.

Table 2: Physicochemical Properties of this compound

Spectroscopic Characterization

Spectroscopic characterization of this compound provides detailed information about its molecular structure, functional groups, and electronic properties through various analytical techniques. These spectroscopic methods serve as powerful tools for confirming the identity of this compound and understanding its molecular behavior. The comprehensive spectroscopic analysis includes infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, each providing unique insights into different aspects of the molecular structure.

Infrared spectroscopy analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The infrared spectrum exhibits distinctive peaks that can be attributed to the various bond vibrations present in the compound. The sulfur-oxygen double bond stretching vibrations associated with the sulfonyl group appear in the characteristic region for sulfonate compounds, providing clear identification of this functional group. Carbon-hydrogen stretching vibrations from the ethyl groups produce absorption bands in the expected aliphatic region, confirming the presence of alkyl substituents.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the this compound molecule. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the different hydrogen environments in the molecule. The ethyl groups attached to the sulfur atoms exhibit characteristic patterns that allow for structural confirmation and purity assessment. The chemical shifts and coupling patterns observed in the proton nuclear magnetic resonance spectrum are consistent with the proposed molecular structure of this compound.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the carbon framework of this compound. The spectrum reveals distinct signals for each carbon environment within the molecule, including the carbon atoms in the ethyl groups and those directly bonded to sulfur atoms. The chemical shifts observed in the carbon-13 nuclear magnetic resonance spectrum provide valuable information about the electronic environment of each carbon atom and confirm the structural assignments made through other analytical methods.

Mass spectrometry analysis of this compound provides definitive molecular weight determination and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the calculated molecular weight of the compound. Fragmentation patterns observed in the mass spectrum provide structural information about the compound's behavior under ionization conditions. Common fragment ions include those resulting from the loss of ethyl groups and sulfur-containing fragments, which are characteristic of organosulfur compounds.

Table 3: Spectroscopic Characterization Summary of this compound

| Analytical Technique | Key Observations | Structural Information |

|---|---|---|

| Infrared Spectroscopy | Sulfur-oxygen double bond stretching, Carbon-hydrogen stretching | Sulfonyl group identification, Alkyl group confirmation |

| Proton Nuclear Magnetic Resonance | Ethyl group patterns, Chemical shift values | Hydrogen environment characterization |

| Carbon-13 Nuclear Magnetic Resonance | Carbon framework signals | Carbon environment determination |

| Mass Spectrometry | Molecular ion at m/z 154, Characteristic fragmentation | Molecular weight confirmation, Structural fragmentation |

属性

IUPAC Name |

1-ethylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGFSUWXCJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878708 | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-91-7 | |

| Record name | Ethylicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylsulfonylsulfanylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethylicin can be synthesized through several methods. One common method involves the reaction of sodium sulfide with ethyl chloride in an aqueous solution. The reaction is typically carried out at a controlled temperature to ensure the formation of this compound with high purity .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to achieve consistent product quality. The final product is then purified and formulated for agricultural use .

化学反应分析

Types of Reactions: Ethylicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonothioic acid group, which can interact with different reagents.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfonic acid derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of thiol derivatives.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of various substituted derivatives.

Major Products:

科学研究应用

Fungicidal Properties

Ethylicin is primarily recognized for its fungicidal capabilities, particularly against plant pathogens. Research has demonstrated its effectiveness in controlling diseases such as potato late blight caused by Phytophthora infestans. This compound disrupts the mycelial growth, sporulation capacity, and virulence of this pathogen. The inhibitory concentrations (IC50) for various parameters were established as follows:

| Parameter | IC50 Concentration (μM) |

|---|---|

| Mycelial Growth | 65 |

| Sporulation Capacity | 65 |

| Spore Germination | 19.5 |

| Virulence | 32.5 |

This compound's mode of action involves targeting and disrupting protein biosynthesis by inhibiting ribosomal function and amino acid metabolism in pathogens .

Plant Growth Regulation

In addition to its antifungal properties, this compound serves as a plant growth regulator. It has been shown to stimulate seed germination, enhance crop yields, and improve the quality of agricultural produce. This dual functionality makes this compound a valuable asset in sustainable agriculture practices .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, which is beneficial in medical applications. Its stability compared to allicin allows for better efficacy against various bacterial strains. Studies have indicated that this compound retains the antimicrobial properties of its parent compound while offering improved stability and lower minimum inhibitory concentrations than traditional antibiotics .

Case Studies of Poisoning

Despite its beneficial uses, there have been reports of acute poisoning due to improper handling or ingestion of this compound. A recent study documented three cases of severe upper gastrointestinal bleeding following oral ingestion of this compound:

- Case 1: A 52-year-old male ingested approximately 50 mL of this compound, leading to severe gastrointestinal bleeding and multiorgan injury.

- Case 2: A 66-year-old female ingested 100 mL and presented with unconsciousness and extensive mucosal damage.

- Case 3: A 17-year-old female experienced severe symptoms after ingesting just 5 mL.

These cases highlight the corrosive nature of this compound on the digestive tract and underscore the importance of proper usage guidelines .

Safety Measures

- Proper Labeling: Clear instructions on usage should be provided on product labels.

- Training for Users: Individuals handling this compound should receive training on safe application techniques.

- Monitoring Toxicity Levels: Regular monitoring of residue levels in agricultural products is essential to ensure consumer safety.

作用机制

Ethylicin exerts its effects by interacting with substances containing sulfhydryl groups in bacterial and fungal cells. This interaction inhibits the normal metabolism of the cells, leading to their death. Specifically, this compound disrupts protein biosynthesis by inhibiting ribosomal function and amino acid metabolism. This results in the inhibition of mycelial growth, sporulation, and spore germination in fungal pathogens .

相似化合物的比较

Table 1: Comparative Efficacy of this compound and Other Fungicides

Mechanisms of Action

This compound exhibits multi-target mechanisms, distinguishing it from single-mode fungicides:

- Metabolic Disruption: Suppresses amino acid metabolism and energy production by reducing carbohydrate levels, leading to inhibited protein synthesis in P. infestans .

- Membrane Damage : Causes cell membrane wrinkling and rupture in Psa at concentrations ≥75 μg/mL .

- Anti-Biofilm Activity : Inhibits biofilm formation in Psa at ≥2.70 μg/mL .

- Plant Immune Modulation : Enhances defensive enzyme activities in rice, improving resistance to Xanthomonas oryzae .

In contrast, copper-based fungicides like Kocide 3000 primarily act via copper ion toxicity, which can lead to resistance over time . Melatonin, when combined with this compound, synergistically targets apoptosis-inducing factors and virulence genes in Phytophthora nicotianae, offering an eco-friendly alternative .

Table 2: Environmental and Toxicity Comparisons

生物活性

Ethylicin, a sulfur-containing compound derived from garlic, has garnered attention for its biological activity, particularly as a potential antimicrobial agent. This article synthesizes current research findings on the biological activity of this compound, focusing on its effects against plant pathogens and bacteria, and includes data tables and case studies to illustrate its efficacy.

This compound exhibits its biological activity primarily through the inhibition of key metabolic processes in target organisms. Research indicates that this compound disrupts protein biosynthesis by targeting amino acid metabolism and ribosomal function in pathogens such as Phytophthora infestans and Pseudomonas syringae.

Inhibition of Phytophthora infestans

A study demonstrated that this compound significantly inhibits the mycelial growth, sporulation capacity, spore germination, and virulence of P. infestans. The proteomic and metabolomic analyses revealed that this compound affects several classes of metabolites, with amino acids being the most impacted. This suggests a targeted disruption of protein synthesis pathways ( ).

Table 1: Differentially Expressed Metabolites (DEMs) in P. infestans Treated with this compound

| Metabolite Class | Number of Differentially Expressed Metabolites |

|---|---|

| Amino Acids | 29 |

| Organic Acids | 22 |

| Carbohydrates | 14 |

| Nucleotides | 10 |

| Alcohols | 2 |

| Alkylamines | 2 |

| Fatty Acids | 11 |

| Indoles | 2 |

| Lipids | 4 |

Antibacterial Activity

This compound has shown promising results against various bacterial pathogens, notably Pseudomonas syringae pv. actinidiae (Psa), which causes bacterial canker disease in kiwifruit. In vitro studies revealed that this compound effectively inhibits Psa growth, with an EC50 value of 1.80 μg/mL, significantly outperforming conventional treatments like Kocide 3000 ( ).

Table 2: Comparative Efficacy of this compound Against Psa

| Treatment | EC50 Value (μg/mL) |

|---|---|

| This compound | 1.80 |

| Kocide 3000 | 37.72 |

| Copper Abietate | 157.35 |

Case Studies

Several case studies have highlighted the practical applications of this compound in agriculture:

- Case Study on Kiwifruit Bacterial Canker : this compound was applied to infected kiwifruit plants in a controlled environment. Results indicated a marked reduction in bacterial population and improved plant health metrics compared to untreated controls ( ).

- Field Trials Against Rice Bacterial Blight : this compound was tested against Xanthomonas oryzae pv. oryzicola, showing significant increases in defensive enzyme activities in treated plants, which correlated with reduced disease severity ( ).

常见问题

Q. Methodological Guidance :

- Use proteomics (LC-MS/MS) to identify differentially expressed proteins (DEPs) in treated vs. untreated pathogens.

- Pair with metabolomics (GC-MS or LC-HRMS) to quantify changes in amino acids and energy metabolites.

- Validate findings via quantitative protein assays (e.g., Bradford assay) and enzymatic activity tests for key pathways .

How should researchers design experiments to assess this compound’s impact on pathogen protein biosynthesis?

Basic Experimental Design

A robust protocol includes:

Dose-response assays : Test this compound concentrations (e.g., 32.5–130 µM) on pathogen cultures (e.g., P. infestans strains T30-4/88069) grown on Rye A agar. Measure inhibition rates of mycelial growth and sporulation .

Time-course analysis : Collect samples at intervals (e.g., 24–72 hours) to track protein synthesis suppression via proteomic/metabolomic profiling.

Control groups : Include water-treated and positive controls (e.g., streptomycin) to benchmark efficacy .

Q. Advanced Considerations :

- Integrate ribosome profiling (Ribo-seq) to assess translational stalling.

- Use knockout mutants (e.g., ribosomal protein-deficient strains) to confirm target specificity .

How can contradictory data on this compound’s efficacy across pathogen strains or environmental conditions be systematically analyzed?

Advanced Research Question

Variations in efficacy (e.g., 48.05% control in grape crown gall vs. 37.5% in cucumber residue studies) may stem from:

- Pathogen strain genetics : Differences in ribosomal protein expression or detoxification pathways.

- Environmental factors : Soil pH, temperature, and organic matter affecting this compound stability .

Q. Methodological Approach :

- Conduct meta-analysis of inhibition rates across studies (Table 1).

- Apply multivariate regression to identify key variables (e.g., soil type, pathogen genotype).

- Use in vitro-in vivo correlation (IVIVC) models to reconcile lab-field discrepancies .

Table 1 : Efficacy Variations in this compound Studies

| Pathogen | Inhibition Rate | Half-Life (Days) | Region/Matrix | Reference |

|---|---|---|---|---|

| Phytophthora infestans | 65–80% | N/A | Lab | |

| Agrobacterium vitis | 48.05% | N/A | Sichuan, China | |

| Cucumber residue | N/A | 1.37–3.47 | Changsha |

What advanced methodologies are recommended for studying this compound’s environmental persistence and degradation kinetics?

Advanced Research Question

this compound’s half-life varies regionally (1.37 days in Changsha vs. 3.34 days in Guangzhou) due to microbial activity and soil composition .

Q. Methodological Recommendations :

- Field trials : Apply this compound formulations (e.g., organosilicon/chitosan composites) and collect soil/plant samples over time .

- LC-MS/MS quantification : Measure residue levels using validated protocols (LOQ: 0.01 mg/kg).

- Degradation modeling : Use first-order kinetics () to predict persistence under varying conditions .

How does this compound’s inhibition of ribosomal function compare to other protein synthesis-targeting antimicrobials?

Advanced Comparative Analysis

this compound suppresses ribosomal function similarly to kasugamycin (targeting 30S subunit) but differs in secondary mechanisms (e.g., this compound disrupts -SH groups in metabolic enzymes). Key contrasts:

| Antimicrobial | Target | Efficacy on P. infestans | Resistance Risk |

|---|---|---|---|

| This compound | 60S/40S ribosomes | 65–80% | Low |

| Streptomycin | 30S ribosomes | 50–70% | High |

| Kasugamycin | 30S ribosomes | 60–75% | Moderate |

Q. Methodological Insight :

- Perform cross-resistance assays to evaluate shared resistance mechanisms.

- Use cryo-EM to map this compound-ribosome binding sites vs. other inhibitors .

What statistical approaches are critical for interpreting dose-response relationships in this compound bioactivity studies?

Q. Advanced Data Analysis

- Logistic regression : Model inhibition rates (%) vs. log-concentration to estimate EC₅₀ values (e.g., 65 µM for P. infestans T30-4) .

- ANOVA with Tukey’s HSD : Compare efficacy across strains/formulations (α = 0.05).

- Principal Component Analysis (PCA) : Identify proteomic/metabolomic clusters linked to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。